![molecular formula C19H12BrClN4O B2678902 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-28-4](/img/structure/B2678902.png)
5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Description
The compound “5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” belongs to the class of organic compounds known as phenylpyridines . It is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by employing microwave-assisted one-pot Ugi-type multi-component reaction . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
- Methods : Recent advances include radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis .
- Methods : Researchers have developed efficient synthetic routes to access these derivatives, expanding their chemical diversity .
- Results : In an acute TB mouse model, it led to significant reductions in bacterial load at various doses. Further optimization identified potent analogs with improved efficacy and stability .
Organic Synthesis and Pharmaceutical Chemistry
Chemodivergent Synthesis
Antitubercular Activity
properties
IUPAC Name |
5-bromo-2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-5-6-16(21)15(10-13)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPDUXOVDOCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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